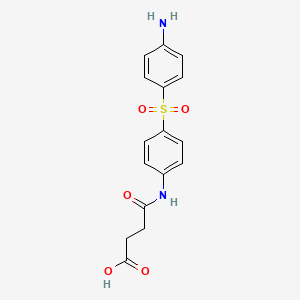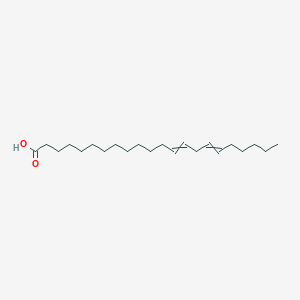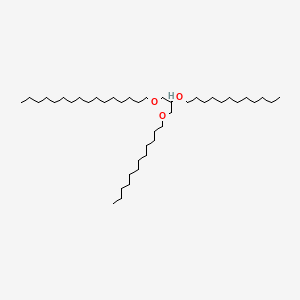
Succisulfone
Overview
Description
Synthesis Analysis
Succisulfone synthesis involves several efficient and reusable catalysts that facilitate the production of various derivatives under specific conditions. A notable example is the use of 4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives and other compounds under solvent-free conditions. This catalyst is prepared from succinimide and 1,4-butanesultone, offering a simpler and safer alternative to other methods. The process is characterized by high yields, clean reactions, simple methodology, and short reaction times, with the possibility of catalyst recycling without significant loss of activity (Khaligh, 2015).
Molecular Structure Analysis
Although specific details on the molecular structure analysis of this compound were not directly found, the synthesis processes imply its involvement in forming complex structures with significant efficiency. The use of catalysts like succinimide sulfonic acid suggests a focus on achieving desired molecular configurations through controlled reactions, indicative of its structural utility in synthetic chemistry.
Chemical Reactions and Properties
This compound and its derivatives engage in a variety of chemical reactions, showcasing its versatility as a reagent. For instance, the synthesis of Succinimide Spiro-Fused Sultams via C(sp2)-H Activation indicates its capacity to participate in complex reactions leading to novel molecular architectures. This process, involving Rh(III)-catalyzed C(sp2)-H bond cleavage among other steps, highlights this compound's role in facilitating reactions under specific conditions to achieve targeted chemical structures (Hu et al., 2021).
Scientific Research Applications
1. Environmental Remediation
Sulfonylureas (SUs), including compounds like succisulfone, have been studied for their environmental impact and remediation methods. Rainbird et al. (2018) explored the phytoremediative properties of lentils (Lens culinaris) in soils contaminated with sulfonylurea herbicides like chlorsulfuron. The study found that lentils enhance the degradation of chlorsulfuron, especially when a growth supplement, PulseAider™, is used. This research presents an economically feasible solution for remediation of residual SU herbicides, potentially impacting global food security (Rainbird, Bentham, & Soole, 2018).
2. Herbicide Degradation
Zhou et al. (2017) investigated the controllable degradation of chlorsulfuron, a type of sulfonylurea, in alkaline soils. They discovered that introducing electron-donating groups on chlorsulfuron accelerated its degradation in both acidic and alkaline soils. This study provides insights into designing sulfonylurea structures, including this compound, to control their environmental impact (Zhou et al., 2017).
3. Agricultural Impact and Water Quality
Research by de Lafontaine et al. (2014) on sulfonylurea herbicides, including compounds similar to this compound, assessed their presence in agricultural catchment basins and wetlands. They found varied concentrations of sulfonylurea herbicides in different locations, indicating their persistence and potential impact on aquatic ecosystems. This study highlights the importance of monitoring and managing the use of such herbicides in agricultural practices to mitigate environmental risks (de Lafontaine et al., 2014).
4. Soil Interaction and Leaching Potential
Azcarate et al. (2015) explored the sorption, desorption, and leaching potential of sulfonylurea herbicides in Argentinean soils. Their findings on how these herbicides interact with soil and their potential for leaching provide essential insights for environmental management and the safe use of sulfonylurea-based compounds like this compound (Azcarate, Montoya, & Koskinen, 2015).
Mechanism of Action
Target of Action
Succisulfone, also known as Succinylcholine, is a depolarizing skeletal muscle relaxant . It primarily targets the post-synaptic cholinergic receptors found on motor endplates .
Mode of Action
This compound acts similarly to acetylcholine, producing depolarization of the motor endplate at the myoneural junction . This causes sustained flaccid skeletal muscle paralysis produced by a state of accommodation that develops in adjacent excitable muscle membranes . It binds to the post-synaptic cholinergic receptors found on motor endplates, thereby inducing first transient fasciculations followed by skeletal muscle paralysis .
Biochemical Pathways
It is known that this compound’s action involves the cholinergic system and the neuromuscular junction
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its rapid onset and offset . The effects begin within 60 seconds of intravenous administration and last between four to six minutes . This makes this compound particularly useful in the setting of short medical procedures requiring brief periods of muscle relaxation . .
Result of Action
The primary result of this compound’s action is short-term paralysis as part of general anesthesia . This is done to help with tracheal intubation or electroconvulsive therapy . It is administered by injection, either into a vein or into a muscle . When used in a vein, the onset of action is generally within one minute and effects last for up to 10 minutes .
Action Environment
The action environment of this compound is primarily the neuromuscular junction where it interacts with post-synaptic cholinergic receptors
properties
IUPAC Name |
4-[4-(4-aminophenyl)sulfonylanilino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c17-11-1-5-13(6-2-11)24(22,23)14-7-3-12(4-8-14)18-15(19)9-10-16(20)21/h1-8H,9-10,17H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJQUUOBVOKLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863657 | |
| Record name | 4-[4-(4-Aminobenzene-1-sulfonyl)anilino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5934-14-5 | |
| Record name | Succisulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5934-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succisulfone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[4-(4-Aminobenzene-1-sulfonyl)anilino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[4-[(4-aminophenyl)sulphonyl]phenyl]amino]-4-oxobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCISULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z4EEC962O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-(4-chlorophenyl)phenol](/img/structure/B1206671.png)


![(3aS,4S,7R,7aR)-7-hydroxy-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B1206674.png)


